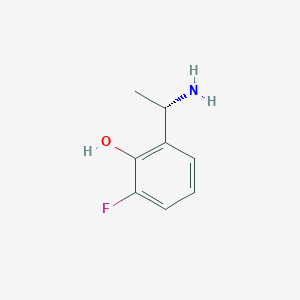
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H3ClF6O3S. It is known for its unique chemical properties, particularly its reactivity due to the presence of both hydroxyl and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-4,6-bis(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The product is then purified using standard techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and dimethylformamide are typically used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide functionality.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its behavior in various chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,4,6-Trifluorobenzenesulfonyl chloride
- 2-Hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Hydroxy-4,6-bis(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. The hydroxyl group adds another dimension to its reactivity, allowing for a broader range of chemical transformations compared to similar compounds that lack this functional group.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H3ClF6O3S |
|---|---|
Molekulargewicht |
328.62 g/mol |
IUPAC-Name |
2-hydroxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H3ClF6O3S/c9-19(17,18)6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H |
InChI-Schlüssel |
HMPZXUYXFVUUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)







![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)
![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)

